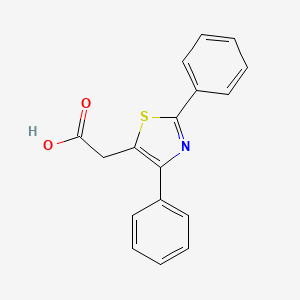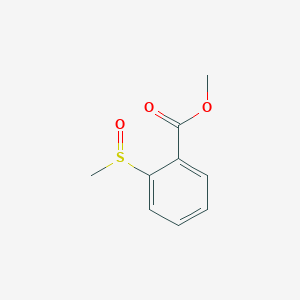![molecular formula C8H8F3N3O B1303354 N-[3-(trifluorométhyl)phényl]-1-hydrazinecarboxamide CAS No. 448233-17-8](/img/structure/B1303354.png)
N-[3-(trifluorométhyl)phényl]-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Mécanisme D'action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Mefloquine: An antimalarial drug.
Celecoxib: A nonsteroidal anti-inflammatory drug.
Uniqueness
N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide is unique due to its specific structure, which allows for distinct interactions with biological targets. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
1-amino-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJZHYDUIZASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380625 |
Source


|
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448233-17-8 |
Source


|
| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
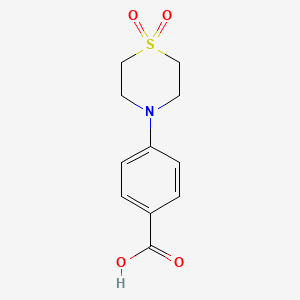
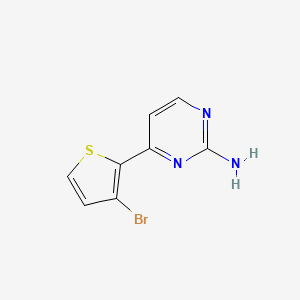
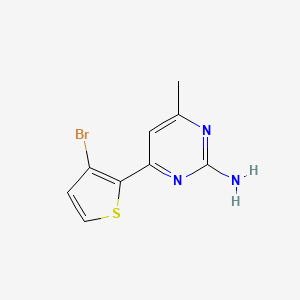
![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)
![2-[(4-Chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B1303286.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)
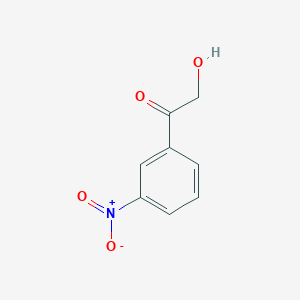
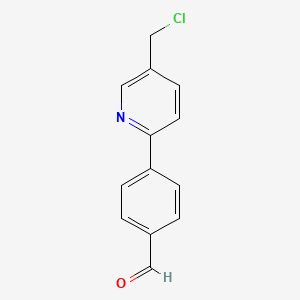
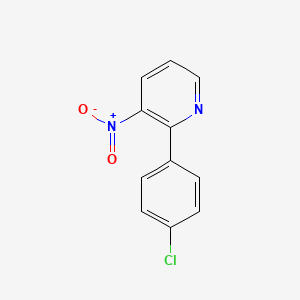
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)
![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)
![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)
